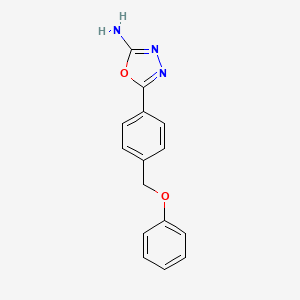

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine

Description

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group at position 2 and a phenoxymethylphenyl group at position 3.

Properties

CAS No. |

914670-26-1 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

5-[4-(phenoxymethyl)phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H13N3O2/c16-15-18-17-14(20-15)12-8-6-11(7-9-12)10-19-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |

InChI Key |

FRDSZFLZVJPVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NN=C(O3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(phenoxymethyl)benzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Condensation Reactions

The 2-amino group participates in Schiff base formation with aldehydes or ketones. This reaction typically occurs under mild acidic or neutral conditions, yielding imine derivatives with potential bioactivity enhancements.

Example Reaction:

| Reaction Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|

| Ethanol, RT, 12 hrs | Aryl-imine derivatives | 70–85% |

Nucleophilic Substitution

The phenoxymethyl group undergoes ether cleavage under strong acidic (e.g., HBr/AcOH) or basic conditions (e.g., NaOH), producing intermediates for further functionalization .

Example Pathway:

| Substitution Site | Reagents | Applications |

|---|---|---|

| Phenoxymethyl oxygen | HBr, HI, or PCl₅ | Precursor for aryl halides |

Oxidation Reactions

The oxadiazole ring exhibits stability under mild oxidants but undergoes ring-opening with strong oxidizing agents like KMnO₄ or CrO₃, yielding carboxylic acid derivatives .

Oxidation Products:

-

4-(Phenoxymethyl)benzoic acid

-

Ammonia (from the 2-amino group)

Functionalization of the Amino Group

The 2-amino group is highly reactive, enabling:

Acylation

Reacts with acyl chlorides or anhydrides to form amide derivatives , enhancing pharmacological properties .

Example:

| Acylating Agent | Solvent | Yield | Reference |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C | 92% |

Alkylation

Forms N-alkyl derivatives with alkyl halides or epoxides, often catalyzed by bases like K₂CO₃ .

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocyclic systems (e.g., triazoles) .

Comparative Reactivity Analysis

Key reaction pathways and outcomes are summarized below:

| Reaction Type | Preferred Conditions | Key Products | Yield Efficiency |

|---|---|---|---|

| Schiff Base Formation | Ethanol, RT, 12 hrs | Imines | 70–85% |

| Acylation | DCM, acyl chloride, 0°C | Amides | 85–92% |

| Ether Cleavage | HBr/AcOH, reflux | Bromomethyl intermediates | 60–75% |

| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acids | 50–65% |

Mechanistic Insights

-

Condensation : Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the amine.

-

Oxidation : The oxadiazole ring’s electron-deficient nature makes it susceptible to electrophilic attack, leading to ring cleavage .

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry, particularly for antimicrobial and anticancer agent development . Further studies are needed to explore its catalytic applications and reaction kinetics.

Scientific Research Applications

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole family, featuring a five-membered ring containing two nitrogen atoms and a phenoxymethyl group attached to a phenyl ring at the 4-position of the oxadiazole structure. This compound has a molecular formula of C9H9N3O2 and shows potential in medicinal chemistry because of its biological activity.

Chemical Reactivity

The oxadiazole ring in this compound can undergo various transformations, contributing to its chemical reactivity.

Potential Applications

this compound has potential applications in various fields:

- Medicinal Chemistry Research indicates that compounds containing the 1,3,4-oxadiazole motif exhibit a range of biological activities.

- Anticancer Drug Development Recent developments and discoveries in the field of anticancer drugs have involved the use of 1,3,4-oxadiazoles . Specific derivatives have demonstrated better growth percent against various cell lines, including CNS cancer, breast cancer, prostate cancer, and leukemia .

- Antimicrobial Agents It can act as both an anticancer and antimicrobial agent, setting it apart from other oxadiazole derivatives.

- Biological Targets Interaction studies involving this compound focus on its binding affinity with biological targets.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | Contains a phenyl group instead of phenoxymethyl | Demonstrated anti-inflammatory effects |

| 2-Amino-5-(benzyl)-1,3,4-oxadiazole | Benzyl group at position 5 | Effective against fungal infections |

| 5-(Thiazolyl)-1,3,4-oxadiazol-2-amines | Thiazole ring instead of phenyl | Exhibits potent antibacterial activity |

Mechanism of Action

The mechanism of action of 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural variations among 1,3,4-oxadiazol-2-amine derivatives include substituents on the aryl ring (electron-withdrawing/donating groups) and N-alkylation. Below is a comparative analysis based on substituent effects:

Key Observations

For instance, 3h (Cl-substituted) achieved a 92% yield, suggesting stability under synthesis conditions . Electron-donating groups (OCH₃, phenoxymethyl) may increase solubility or modulate redox properties. The dimethoxy substituent in 6h contributed to notable anticancer activity (53.24% growth inhibition in NCI-H522 cells) .

Anticancer: Trifluoromethyl and dimethoxy derivatives (4, 6h) exhibited activity against mycobacteria and cancer cells, respectively, highlighting the role of lipophilic substituents in membrane penetration .

Synthetic Feasibility :

- Alkyl chains (dodecyl, hexyl) improved yields (e.g., 3h: 92%), likely due to enhanced crystallinity .

- Halogenated derivatives (7c, 3h) required milder conditions compared to trifluoromethylated analogues, which involved multi-step cyclization .

Critical Discussion of Functional Group Impact

- Phenoxymethyl vs. Halogens: The phenoxymethyl group in the target compound introduces an ether linkage, offering a balance of hydrophobicity and hydrogen-bonding capability. This contrasts with halogens (F, Cl), which primarily exert electronic effects without significant steric bulk.

- Trifluoromethyl vs. Methoxy : The CF₃ group in 4 and 6h enhances metabolic stability and lipophilicity, critical for CNS permeability, whereas methoxy groups (6h) may improve solubility and π-π stacking in biological targets .

Biological Activity

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole family, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities against various diseases, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 267.28 g/mol. The synthesis typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. A common method includes the reaction of 4-(phenoxymethyl)benzohydrazide with a suitable carboxylic acid derivative.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 914670-26-1 |

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 5-[4-(phenoxymethyl)phenyl]-1,3,4-oxadiazol-2-amine |

| InChI Key | FRDSZFLZVJPVRW-UHFFFAOYSA-N |

Anticancer Properties

Research has demonstrated that compounds containing the oxadiazole motif exhibit significant anticancer activity. Specifically, studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Viability Reduction : In vitro studies indicate that this compound significantly reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer) and UACC-62 (melanoma), with GI50 values as low as 0.03 µM in some derivatives .

- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and survival pathways. It has been observed to inhibit key enzymes and receptors associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, studies have suggested that this compound exhibits antimicrobial effects against various pathogens:

- Mechanism of Action : The compound is believed to interfere with microbial metabolic pathways, leading to growth inhibition.

- Comparative Efficacy : Compared to other oxadiazole derivatives, this compound shows enhanced activity due to the presence of the phenoxymethyl group which facilitates better interaction with biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Breast Cancer : A structural-based molecular docking study revealed that derivatives of this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453). Notably, compounds derived from this structure showed dose-dependent activity indicating their potential as therapeutic agents .

- Antimicrobial Testing : In a comparative study of various oxadiazole derivatives, this compound demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to other similar compounds .

Table 2: Summary of Biological Activities

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., phenoxymethyl group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure, hydrogen bonding (e.g., N–H⋯N networks), and torsional angles (average R-factor: 0.045) .

How does the phenoxymethyl substituent influence the compound’s electronic and steric properties compared to other derivatives?

Advanced

The phenoxymethyl group introduces:

- Steric hindrance : Bulky substituents reduce rotational freedom, affecting binding pocket interactions .

- Electronic effects : The ether oxygen donates electron density via resonance, altering the oxadiazole ring’s electrophilicity .

Comparative studies with methyl or cyclopentyl analogs show distinct bioactivity profiles due to these differences .

What strategies can resolve contradictions in bioactivity data across different studies?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability .

- Structural analogs : Test derivatives with incremental modifications (e.g., methoxy vs. fluorine substituents) to isolate contributing factors .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to account for potency differences .

How can computational methods predict binding interactions with biological targets?

Q. Advanced

- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding affinity to kinase targets) .

- MD simulations : Assess stability of predicted complexes over 100+ ns trajectories to validate docking results .

- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity trends .

What are the key considerations in designing analogs to improve pharmacokinetic properties?

Q. Advanced

- Solubility : Introduce hydrophilic groups (e.g., –OH, –SO₃H) while balancing logP values (optimal range: 2–5) .

- Metabolic stability : Fluorine substitution at para positions reduces CYP450-mediated oxidation .

- Bioavailability : Optimize molecular weight (<500 Da) and hydrogen bond donors/acceptors (Lipinski’s rules) .

How can hydrogen bonding networks in the crystal structure inform solid-state stability?

Advanced

X-ray data reveals intermolecular N–H⋯N hydrogen bonds forming 3D networks, which:

- Enhance thermal stability : Stronger networks correlate with higher melting points .

- Reduce hygroscopicity : Tight packing minimizes moisture absorption .

Validation via variable-temperature PXRD confirms phase stability under storage conditions .

What stability considerations are crucial during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.